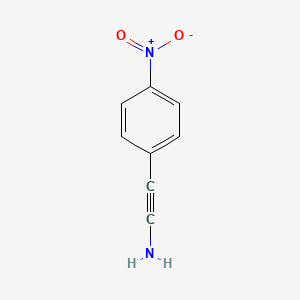
Methyl 6-amino-6-deoxy-a-D-glucopyranoside hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-deoxy-galactoyranoside hydrochloride: is a chemical compound with the molecular formula C7H16ClNO5 and a molecular weight of 229.66 g/mol. It is a derivative of galactose, where the hydroxyl group at the 6th position is replaced by an amino group, and the molecule is further modified by the addition of a hydrochloride group.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with D-galactose as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups on the galactose molecule are protected using protecting groups such as acetyl or benzyl groups .
Reduction of the Aldehyde Group: The aldehyde group at the anomeric carbon is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) .
Amination: The protected galactose is then subjected to amination to introduce the amino group at the 6th position using reagents like ammonia (NH3) or ammonium chloride (NH4Cl) .
Deprotection: The protecting groups are removed to yield the final product, Methyl 6-amino-deoxy-galactoyranoside hydrochloride .
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed on the compound, especially targeting the carbonyl group.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Amine oxides, nitro compounds.
Reduction Products: Amines, alcohols.
Substitution Products: Various glycosides, amino derivatives.
Scientific Research Applications
Chemistry: The compound is used in the study of glycosidic bond formation and cleavage, as well as in the synthesis of complex carbohydrates. Biology: It serves as a substrate in enzymatic assays to study glycosidases and other carbohydrate-active enzymes. Medicine: It is used in the development of glycomimetics for therapeutic applications, including antiviral and antibacterial agents. Industry: The compound is utilized in the production of glycoconjugates and other bioactive molecules.
Mechanism of Action
The mechanism by which Methyl 6-amino-deoxy-galactoyranoside hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 6th position plays a crucial role in these interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
Methyl 6-amino-6-deoxy-mannoyranoside hydrochloride
Methyl 6-amino-6-deoxy-glucopyranoside hydrochloride
3-amino-3-deoxy-galactopyranoside hydrochloride
Uniqueness: Unlike other similar compounds, Methyl 6-amino-deoxy-galactoyranoside hydrochloride has a distinct structural feature with the amino group at the 6th position, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H16ClNO5 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5+,6-,7?;/m1./s1 |
InChI Key |
GFQAHWOAVJXCGH-SBTUFEQOSA-N |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@H]([C@H](O1)CN)O)O)O.Cl |
Canonical SMILES |
COC1C(C(C(C(O1)CN)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Oxoindol-3-yl)amino]benzonitrile](/img/structure/B15351130.png)
![1-(5-chlorothiophen-2-yl)-2-{[5-(4-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15351141.png)




![3-[(E)-(tert-butylhydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B15351179.png)
![1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine](/img/structure/B15351186.png)

![N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15351197.png)
![(2E)-2-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)acetonitrile](/img/structure/B15351201.png)


![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B15351220.png)
